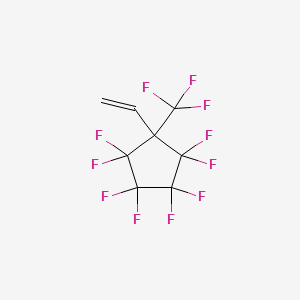
Octafluoro-1-trifluoromethyl-1-(vinyl)cyclopentane
Overview
Description
Octafluoro-1-trifluoromethyl-1-(vinyl)cyclopentane is a fluorinated organic compound with the molecular formula C8H3F11 and a molecular weight of 308.09 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octafluoro-1-trifluoromethyl-1-(vinyl)cyclopentane typically involves the fluorination of cyclopentane derivatives. One common method includes the reaction of cyclopentadiene with fluorinating agents under controlled conditions to introduce fluorine atoms into the cyclopentane ring. The reaction conditions often require the use of catalysts and specific temperatures to achieve the desired fluorination.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes utilize advanced fluorinating agents and reactors designed to handle the highly reactive nature of fluorine. The production methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Octafluoro-1-trifluoromethyl-1-(vinyl)cyclopentane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents to modify the fluorinated structure.
Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated cyclopentane derivatives, which retain the unique properties of the parent compound while introducing new functionalities .
Scientific Research Applications
Octafluoro-1-trifluoromethyl-1-(vinyl)cyclopentane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into complex molecules.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism by which octafluoro-1-trifluoromethyl-1-(vinyl)cyclopentane exerts its effects involves interactions with molecular targets and pathways influenced by its high fluorine content. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions . The specific pathways and targets depend on the context of its application, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
Hexafluorocyclopentane: Another fluorinated cyclopentane derivative with fewer fluorine atoms.
Perfluorocyclopentane: A fully fluorinated cyclopentane compound.
Trifluoromethylcyclopentane: Contains a trifluoromethyl group but fewer fluorine atoms overall.
Uniqueness
Octafluoro-1-trifluoromethyl-1-(vinyl)cyclopentane is unique due to its combination of a high fluorine content and a vinyl group, which imparts distinct reactivity and stability compared to other fluorinated cyclopentane derivatives . This uniqueness makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions .
Properties
IUPAC Name |
1-ethenyl-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F11/c1-2-3(8(17,18)19)4(9,10)6(13,14)7(15,16)5(3,11)12/h2H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZOZCOENNNSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















